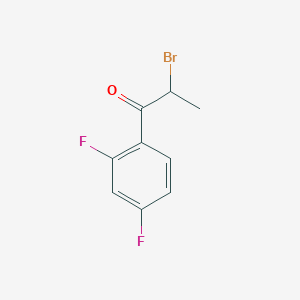

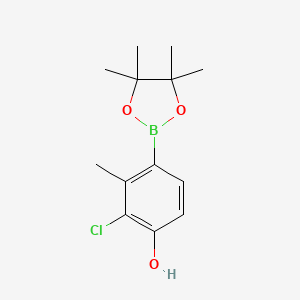

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, especially as intermediates in the synthesis of more complex organic molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions . Additionally, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .Molecular Structure Analysis

The molecular structure of this compound would likely include a phenol group (an aromatic ring with a hydroxyl group), a methyl group (CH3), a chloro group (Cl), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis

The compound could potentially participate in various types of reactions. For instance, the boronic acid component could be involved in Suzuki-Miyaura coupling reactions .科学的研究の応用

Synthesis and Structural Analysis

- Wu et al. (2021) synthesized derivatives of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and characterized their structure using spectroscopy and X-ray diffraction. The optimized molecular crystal structures were determined based on Density Functional Theory (DFT) calculations, providing insights into their molecular configurations (Wu, Chen, Chen, & Zhou, 2021).

Crystallographic and Conformational Analyses

- Huang et al. (2021) conducted a study on similar compounds, focusing on their crystallographic and conformational aspects. They used DFT to compare molecular structures with X-ray diffraction values, revealing the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Applications in Lignin Analysis

- Granata and Argyropoulos (1995) explored the use of a related reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, in quantitative 31P NMR analysis of lignins. This study highlighted its application in analyzing various phenolic hydroxyl groups in lignins, contributing to the field of agricultural and food chemistry (Granata & Argyropoulos, 1995).

Exploring Vibrational Properties

- Liao et al. (2022) investigated the vibrational properties of related compounds through synthesis and characterization. Their work included spectroscopic analysis and X-ray diffraction, contributing to understanding the vibrational aspects of these molecules (Liao, Liu, Wang, & Zhou, 2022).

Role in Synthesizing Fluorescent Nanoparticles

- Fischer, Baier, and Mecking (2013) demonstrated the use of similar compounds in creating fluorescent nanoparticles. Their work involved synthesizing heterodifunctional polyfluorenes, leading to stable nanoparticles with adjustable fluorescence properties, crucial in material science applications (Fischer, Baier, & Mecking, 2013).

Detection of Hydrogen Peroxide Vapor

- Fu et al. (2016) synthesized derivatives for detecting hydrogen peroxide vapor, showcasing the potential of these compounds in developing sensitive chemical sensors (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).

作用機序

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. It is known to participate in various types of coupling reactions, such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are essential for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis.

Biochemical Pathways

The compound is involved in the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. As it is involved in various coupling reactions, it can contribute to the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, it is known to be combustible and can set free flammable gases upon contact with water . Therefore, it should be handled in an inert atmosphere and stored at 2-8°C to maintain its stability and efficacy.

特性

IUPAC Name |

2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-8-9(6-7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFZTLFXZKHQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)

![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)